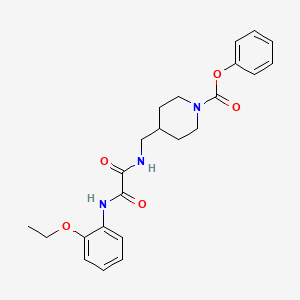
Phenyl 4-((2-((2-ethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-((2-((2-ethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Phenyl 4-((2-((2-ethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring mechanisms of action, synthesized derivatives, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₂₃N₃O₄
This compound features a piperidine ring substituted with an acetamido group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The piperidine moiety is known to facilitate binding to receptors and enzymes, while the acetanilide group can enhance bioactivity through hydrogen bonding and hydrophobic interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that are crucial for cellular functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against several cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 11.3 | Induces apoptosis |
| K562 (leukemia) | 4.5 | Inhibits proliferation |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Case Studies
- Study on Multikinase Inhibition : A related study explored compounds similar to this compound, focusing on their ability to inhibit multiple kinases (VEGFR, ERK, Abl). The study reported that modifications to the piperidine structure enhanced potency against these targets, indicating a promising avenue for further research .
- Neuroprotective Effects : Another investigation into piperidine derivatives indicated potential neuroprotective effects through modulation of neurotransmitter systems. This opens up possibilities for treating neurodegenerative diseases like Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. Variations in the synthesis can lead to derivatives with altered biological activities:
| Derivative | Biological Activity |
|---|---|
| Methyl 4-(2-(4-methoxyphenyl)amino)-2-oxoacetamide | Enhanced anti-proliferative effects |
| Ethyl 4-(2-(5-chloro-2-methoxyphenyl)amino)-2-oxoacetamide | Increased enzyme inhibition |
These derivatives are essential for understanding structure–activity relationships (SAR) and optimizing therapeutic efficacy.
特性
IUPAC Name |
phenyl 4-[[[2-(2-ethoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-2-30-20-11-7-6-10-19(20)25-22(28)21(27)24-16-17-12-14-26(15-13-17)23(29)31-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITIMZJQCXLPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














